molecular formula C6H12O2 B095128 (R)-3-Methyl-pentanoic acid CAS No. 16958-25-1

(R)-3-Methyl-pentanoic acid

Cat. No.: B095128
CAS No.: 16958-25-1
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-RXMQYKEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-pentanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-Methyl-2-pentenoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the resolution of racemic 3-Methyl-pentanoic acid using chiral amines to form diastereomeric salts, which can then be separated and hydrolyzed to yield the pure ®-enantiomer .

Industrial Production Methods: Industrial production of ®-3-Methyl-pentanoic acid typically involves the use of biocatalysts or chiral catalysts to ensure high yield and enantiomeric purity. The process may include steps such as fermentation, extraction, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-3-Methyl-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-3-Methyl-pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Methyl-pentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. Its chiral nature allows it to interact selectively with other chiral molecules, influencing biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    (S)-3-Methyl-pentanoic acid: The enantiomer of ®-3-Methyl-pentanoic acid with different spatial configuration.

    3-Methylbutanoic acid: A structurally similar compound with one less carbon atom.

    2-Methyl-pentanoic acid: A positional isomer with the methyl group on the second carbon.

Uniqueness: ®-3-Methyl-pentanoic acid is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This makes it valuable in applications requiring high enantiomeric purity and specific chiral interactions .

Properties

IUPAC Name

(3R)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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